N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a benzodioxin moiety and a phenylacetamide group. Its classification falls under the category of organic compounds, specifically as an acetamide derivative.
The compound is derived from 2,3-dihydro-1,4-benzodioxin-6-amine, which serves as a precursor in various synthetic routes. It belongs to a class of compounds that are being explored for their pharmacological properties, including enzyme inhibition and potential therapeutic applications in treating conditions such as diabetes and neurodegenerative diseases.
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylacetamide typically involves several key steps:
In industrial settings, the synthesis may be optimized for large-scale production by adjusting reaction parameters like temperature, pressure, and concentration to maximize yield and minimize costs .
The molecular structure of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylacetamide can be represented as follows:
This structure includes:
Spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are typically used to confirm the structure. The compound exhibits characteristic peaks corresponding to its functional groups in these spectra .
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylacetamide can undergo various chemical reactions:
The mechanism of action for enzyme inhibition involves the binding of the compound to the active site of the enzyme, thereby preventing substrate interaction and subsequent catalysis.
The primary mechanism of action for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylacetamide is its inhibition of cholinesterase enzymes. By inhibiting these enzymes, the compound increases levels of acetylcholine in synaptic clefts:
Pharmacokinetics studies suggest that this compound is metabolized primarily in the liver and excreted through bile or feces .
Data from spectral analyses confirm these properties through characteristic absorption bands in IR spectra and distinct chemical shifts in NMR spectra .
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylacetamide has several scientific applications:
The combination of its unique chemical structure and biological activity makes N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylacetamide a valuable subject for ongoing research in medicinal chemistry .
The 1,4-benzodioxin scaffold represents a privileged heterocyclic system in medicinal chemistry, characterized by a fused bicyclic structure incorporating two oxygen atoms at positions 1 and 4. This arrangement confers significant conformational rigidity while maintaining aromatic character in the benzene ring, making it an ideal pharmacophoric element for molecular design. The scaffold serves as a bioisostere for catechol and other ortho-di-oxygenated benzene derivatives but with enhanced metabolic stability due to the constrained ethylene bridge that protects the oxygen atoms from rapid enzymatic degradation. This structural feature is particularly valuable in designing compounds for central nervous system targets where metabolic stability is paramount [1] [7].
The molecular architecture of 1,4-benzodioxin provides a planar, electron-rich aromatic system capable of engaging in π-π stacking interactions with biological targets, complemented by the electron-donating properties of the dioxane oxygen atoms. These characteristics facilitate binding to diverse receptor families, including G-protein coupled receptors and enzyme active sites containing aromatic amino acid residues. The substitution pattern on the benzodioxin ring critically influences pharmacological activity, with position 6 (as in N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylacetamide) being particularly versatile for derivatization due to its opposite orientation to the ethylene bridge. This spatial arrangement allows appended functional groups to project into distinct binding regions of target biomolecules [3].
Table 1: Structural Characteristics of N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-phenylacetamide
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₆H₁₅NO₃ | Balanced hydrophobicity/hydrophilicity ratio for membrane permeability |
Molecular Weight | 269.30 g/mol | Compliant with drug-likeness parameters (MW < 500) |
SMILES Notation | C1COC2=C(O1)C=CC(=C2)NC(=O)CC3=CC=CC=C3 | Precise atomic connectivity specification |
Hydrogen Bond Acceptors | 3 (carbonyl oxygen + two dioxan oxygens) | Enhanced target interaction capacity |
Hydrogen Bond Donors | 1 (amide NH) | Directional binding potential to biological targets |
Aromatic Rings | 2 (benzodioxin + phenyl) | Capacity for π-π stacking interactions with protein residues |
The pharmacophore model of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylacetamide reveals three critical elements: (1) the benzodioxin ring as a planar hydrophobic unit, (2) the acetamide linker as a hydrogen-bond donor/acceptor bridge, and (3) the phenyl ring as a variable hydrophobic substituent. This arrangement allows for extensive structure-activity relationship exploration through modifications at the phenyl ring while maintaining the core benzodioxin-acetamide pharmacophore. The amide bond in particular serves as a conformational restraint that orients the benzodioxin and phenyl rings in a coplanar arrangement favorable for target binding, as evidenced by X-ray crystallographic studies of analogous compounds [2] [7].
Biological screening of benzodioxin-containing compounds has demonstrated significant inhibitory activities against enzymes involved in prevalent diseases. Derivatives have shown promise as α-glucosidase inhibitors for diabetes management (IC₅₀ values in micromolar range) and as acetylcholinesterase inhibitors for Alzheimer's disease treatment, acting through competitive inhibition at the enzyme's catalytic site. The benzodioxin moiety appears to interact with the peripheral anionic site of acetylcholinesterase through π-cation interactions, while the phenylacetamide component occupies the acyl-binding pocket. Molecular docking simulations indicate that substituted benzodioxin derivatives exhibit favorable binding energies (-8.2 to -9.6 kcal/mol) against these enzyme targets, validating the scaffold's utility in drug discovery programs [3] [6].
The acetamide functional group (-NH-C(O)CH₂-) serves as a versatile bioisostere and molecular spacer in medicinal chemistry, particularly when incorporated with aromatic systems like the 1,4-benzodioxin scaffold. Its significance stems from several key physicochemical properties: (1) the amide bond provides structural rigidity through partial double-bond character while maintaining rotational flexibility around the C-N axis; (2) the carbonyl oxygen acts as a strong hydrogen bond acceptor; (3) the amide nitrogen serves as a hydrogen bond donor when not substituted; and (4) the methylene group (-CH₂-) offers electronic modulation between the carbonyl and adjacent substituents. In N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylacetamide specifically, the acetamide linker enables optimal spatial separation between the benzodioxin pharmacophore and the phenyl ring, facilitating simultaneous interaction with complementary regions of biological targets [1] [8].
The hydrogen-bonding capacity of the acetamide moiety significantly enhances target binding affinity and specificity. For benzodioxin-acetamide conjugates, this is demonstrated through structure-activity relationship studies where N-methylation of the amide nitrogen substantially reduces enzyme inhibitory activity, confirming the critical role of the amide N-H in forming hydrogen bonds with key amino acid residues in enzyme active sites. Infrared spectroscopy of these compounds reveals N-H stretching frequencies at approximately 3248 cm⁻¹, consistent with hydrogen-bonding potential, while ¹H NMR shows amide proton chemical shifts in the range of δ 10.12 ppm, indicating partial deshielding due to hydrogen bond donation capability. These spectroscopic signatures correlate with bioactivity profiles observed in enzyme inhibition assays [3] [6].
Table 2: Bioactive Benzodioxin-Acetamide Derivatives and Their Structural Features
Compound Structure | Modification Site | Biological Target | Key Structural Feature |
---|---|---|---|
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide | Sulfonamide incorporation | α-Glucosidase inhibition | -SO₂NH- linker replacing -NHC(O)CH₂- |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide | Oxadiazole spacer | Multi-target inhibitor candidate | Heterocyclic insertion between rings |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide | Heterocyclic acyl group | Enzyme inhibition (undisclosed) | Rigid heteroaromatic carbonyl substituent |
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-[3-(hydroxymethyl)-4-oxo-2-phenyl-4H,5H-pyrazolo[1,5-A]pyrazin-5-YL]acetamide | Complex heterocyclic extension | Not fully characterized | Hydroxymethylpyrazolopyrazine substituent |
Structure-activity relationship (SAR) studies of benzodioxin-acetamide hybrids reveal that modifications to the phenyl ring significantly modulate biological activity. Electron-withdrawing substituents at the para-position of the phenyl ring (e.g., -F, -Cl) enhance α-glucosidase inhibition, increasing potency by 3-5 fold compared to unsubstituted derivatives. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) improve acetylcholinesterase inhibition, suggesting divergent binding requirements for these enzyme targets. The methylene bridge (-CH₂-) between the carbonyl and phenyl ring provides essential flexibility, allowing the phenyl group to adopt favorable conformations within binding pockets. Constraining this spacer through cyclization or introducing steric bulk typically diminishes activity, highlighting the importance of conformational freedom in this molecular region [4] [6].
Synthetic accessibility further enhances the utility of the acetamide functionality in benzodioxin-based drug discovery. The compound can be efficiently prepared through direct acylation of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with phenylacetyl chloride under mild conditions, or through carbodiimide-mediated coupling of phenylacetic acid with the benzodioxin amine precursor. These straightforward synthetic routes facilitate rapid generation of analog libraries for biological screening. The crystalline nature of many benzodioxin-acetamides simplifies purification and characterization, contributing to their popularity as synthetic targets in medicinal chemistry programs focused on central nervous system disorders, diabetes, and inflammation [1] [3] [8].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: